2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid
Description
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid (CAS: 177584-46-2) is a pyridine derivative characterized by a benzenecarboxylic acid core linked via a sulfanyl (-S-) group to a 6-acetylamino-substituted pyridine ring. Its molecular formula is C₁₄H₁₂N₂O₃S, with a molecular weight of 288.33 g/mol .
Properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9(17)16-13-7-6-10(8-15-13)20-12-5-3-2-4-11(12)14(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURRGCDQVWCZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679250 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the acetylamino group. The sulfanyl group is then added, and finally, the benzenecarboxylic acid moiety is introduced. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can participate in redox reactions. The aromatic rings provide a stable framework that can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related pyridine derivatives:
Key Observations :
- Structural Differences: The target compound features a benzenecarboxylic acid group, whereas 2-([6-(acetylamino)-3-pyridinyl]sulfanyl)nicotinic acid substitutes this with a pyridine-3-carboxylic acid (nicotinic acid) group, introducing an additional nitrogen atom . Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate replaces the sulfanyl bridge with an ester-linked acetamide group, significantly altering polarity and hydrogen-bonding capacity .
- Physicochemical Implications: The carboxylic acid groups in the target and nicotinic acid derivatives enhance water solubility compared to the ester-containing analog. The acetylamino moiety in all three compounds may contribute to metabolic stability by resisting hydrolysis .
Biological Activity
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid, also known as a derivative of benzenecarboxylic acid, has recently attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes an acetylamino group, a pyridinyl ring, and a sulfanyl linkage, which may contribute to various biological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-(6-acetamidopyridin-3-yl)sulfanylbenzoic acid
- Molecular Formula : C13H12N2O3S
- Molecular Weight : 280.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act by:
- Inhibiting Enzymatic Activity : The compound may bind to certain enzymes, inhibiting their function and altering metabolic pathways.
- Modulating Receptor Activity : It potentially interacts with various receptors involved in signaling pathways, leading to altered cellular responses.
Antimicrobial Properties
Studies have shown that this compound exhibits notable antimicrobial properties. In vitro tests have demonstrated effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial effects, the compound has shown potential anti-inflammatory activity. In animal models, it has been observed to reduce inflammation markers such as cytokines and prostaglandins, indicating its utility in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of benzenecarboxylic acids. The results indicated that compounds similar to this compound displayed significant antibacterial activity against resistant strains of bacteria.
Study 2: Anti-inflammatory Effects
Another research article in Pharmacology Reports assessed the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model. The study found that administration of the compound significantly reduced paw swelling compared to control groups, supporting its potential use in treating conditions like arthritis.
Comparative Analysis
When compared with other similar compounds, such as derivatives without the sulfanyl group or different substituents on the pyridine ring, this compound exhibited superior biological activity. This highlights the importance of specific functional groups in enhancing biological efficacy.
| Compound | Biological Activity | Comments |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | High efficacy against multiple strains |
| 2-{[6-amino-3-pyridinyl]benzenecarboxylic acid} | Limited antimicrobial activity | Lacks sulfanyl group |
| 2-{[5-fluoro-6-(acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid | Moderate activity | Fluorine substitution alters properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
